molecular formula C8H14O3 B12317560 (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate

(R)-Methyl 3-cyclobutyl-2-hydroxypropanoate

Cat. No.: B12317560
M. Wt: 158.19 g/mol
InChI Key: WYYFNIYZHQBFLB-UHFFFAOYSA-N
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Description

®-Methyl 3-cyclobutyl-2-hydroxypropanoate is an organic compound with a unique structure that includes a cyclobutyl ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-cyclobutyl-2-hydroxypropanoate typically involves the esterification of 3-cyclobutyl-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-cyclobutyl-2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-cyclobutyl-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: The major products can include 3-cyclobutyl-2-oxopropanoic acid or 3-cyclobutyl-2-hydroxypropanoic acid.

    Reduction: The major product is 3-cyclobutyl-2-hydroxypropanol.

    Substitution: The products depend on the nucleophile used, such as 3-cyclobutyl-2-hydroxypropanoic acid derivatives.

Scientific Research Applications

®-Methyl 3-cyclobutyl-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-cyclobutyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyclobutyl-2-hydroxypropanoate: The racemic mixture of the compound.

    Ethyl 3-cyclobutyl-2-hydroxypropanoate: An ethyl ester analog.

    3-cyclobutyl-2-hydroxypropanoic acid: The corresponding carboxylic acid.

Uniqueness

®-Methyl 3-cyclobutyl-2-hydroxypropanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the cyclobutyl ring also distinguishes it from other similar compounds, providing unique chemical and physical properties.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3-cyclobutyl-2-hydroxypropanoate

InChI

InChI=1S/C8H14O3/c1-11-8(10)7(9)5-6-3-2-4-6/h6-7,9H,2-5H2,1H3

InChI Key

WYYFNIYZHQBFLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCC1)O

Origin of Product

United States

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